molecular formula C17H16N2O3 B2599589 1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid CAS No. 2319851-53-9

1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid

Cat. No. B2599589
CAS RN: 2319851-53-9
M. Wt: 296.326
InChI Key: DTEUUHAJIOWJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid” consists of a benzene ring fused with a five-membered nitrogenous ring, forming a two-ring heterocyclic system . This structure is chemically named benzopyrrolidine . The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner .


Physical And Chemical Properties Analysis

Carboxylic acids, such as “1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid”, are known to have aromatic and weakly basic properties . They are also known to readily undergo electrophilic substitution due to excessive π-electrons delocalization .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid, focusing on six unique applications:

Pharmaceutical Development

1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid: has shown potential in the development of new pharmaceutical compounds. Its indoline structure is a common motif in many biologically active molecules, making it a valuable scaffold for drug discovery. Researchers are exploring its use in synthesizing novel anti-inflammatory, anticancer, and antimicrobial agents .

Catalysis in Organic Synthesis

This compound is also being investigated for its role as a catalyst in organic synthesis. Its unique structure allows it to facilitate various chemical reactions, including cyclization and coupling reactions. This makes it a useful tool in the synthesis of complex organic molecules, potentially improving the efficiency and selectivity of these processes .

Material Science

In material science, 1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid is being studied for its potential use in the development of new materials. Its ability to form stable complexes with metals and other compounds makes it a candidate for creating novel polymers and nanomaterials. These materials could have applications in electronics, coatings, and other advanced technologies .

Biological Probes

The compound is also being utilized as a biological probe in biochemical research. Its structure allows it to interact with various biological targets, making it useful for studying enzyme activity, protein interactions, and cellular processes. This can help in understanding disease mechanisms and developing new therapeutic strategies .

Environmental Chemistry

In environmental chemistry, 1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid is being explored for its potential in pollution control and environmental remediation. Its ability to bind with heavy metals and other pollutants makes it a candidate for use in water purification and soil decontamination efforts .

Agricultural Chemistry

Finally, this compound is being investigated for its applications in agricultural chemistry. Researchers are exploring its use as a plant growth regulator and pesticide. Its ability to interact with plant hormones and pests could lead to the development of new agricultural products that improve crop yields and protect against pests .

Springer RSC Advances IntechOpen

properties

IUPAC Name

1-[(4-methylphenyl)carbamoyl]-2,3-dihydroindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-5-7-12(8-6-11)18-17(22)19-10-9-13-14(16(20)21)3-2-4-15(13)19/h2-8H,9-10H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEUUHAJIOWJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCC3=C(C=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid

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